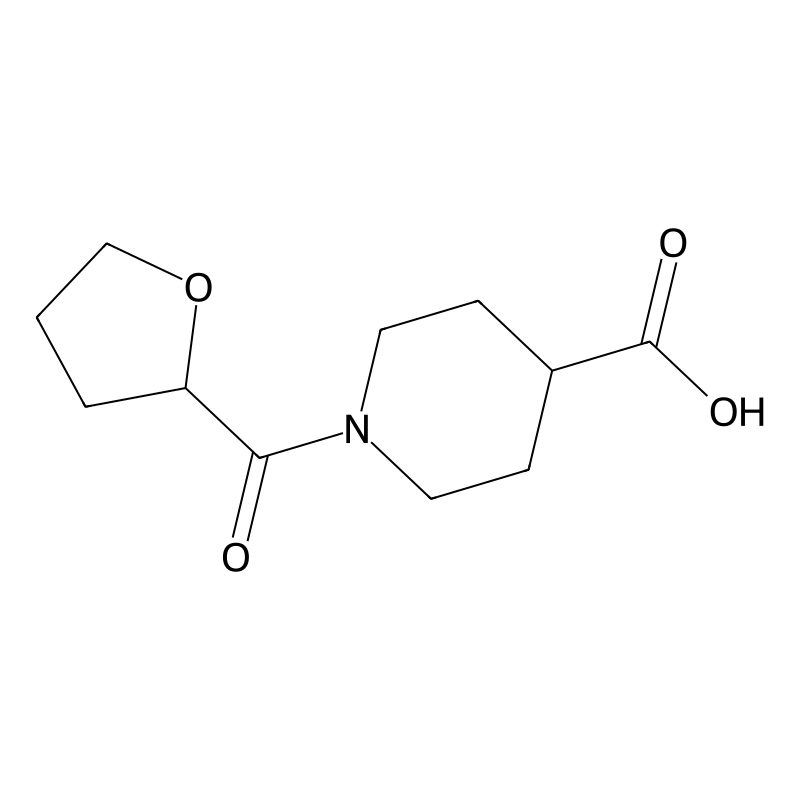1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
The synthesis of 4-carboxy-4-anilidopiperidines has been described in the literature . Previous routes were hampered by the low yield of the target esters as well as the inability to convert the esters to the required free acids . Considerations for large-scale production led to a modified synthesis that utilized a tert-butyl ester of 4-carboxy-4-anilidopiperidines which resulted in a dramatic increase in the overall yield of the target N-propionylated-4-anilidopiperidine-4-carboxylic acids and their corresponding methyl esters .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol. The compound features a piperidine ring substituted with a tetrahydrofuran-2-ylcarbonyl group at one position and a carboxylic acid at another. This unique structure contributes to its potential applications in medicinal chemistry and organic synthesis. The compound is identified by the CAS number 926214-32-6 and is cataloged in various chemical databases, including PubChem and ChemicalBook .
There is no scientific research available on the mechanism of action of THP-PCA.
The chemical reactivity of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can participate in typical acid-base reactions, while the piperidine nitrogen may act as a nucleophile in substitution reactions. Additionally, the carbonyl group in the tetrahydrofuran moiety can undergo nucleophilic addition reactions, making it versatile for further synthetic transformations.
Synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One possible method includes:
- Formation of Tetrahydrofuran Derivative: Starting from commercially available tetrahydrofuran, a carbonyl group can be introduced through oxidation or other methods.
- Piperidine Formation: Piperidine can be synthesized via cyclization reactions involving appropriate precursors.
- Coupling Reaction: The tetrahydrofuran derivative can then be coupled with piperidine using coupling agents or through direct condensation to form the final compound.
These steps may vary based on specific reagents and conditions used in the laboratory.
Uniqueness
The uniqueness of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid lies in its combination of a piperidine ring with both a tetrahydrofuran moiety and a carboxylic acid group. This specific arrangement may confer distinct chemical properties and biological activities compared to similar compounds, making it an interesting candidate for further research in medicinal chemistry and drug development.
Interaction studies are crucial for understanding how 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid interacts with biological systems. Preliminary studies could involve:
- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
- In Vitro Testing: Conducting assays to determine its effects on cell viability, proliferation, or other biological markers.
Such studies would help elucidate its potential therapeutic roles and safety profile.
Similar Compounds: Comparison
Several compounds share structural similarities with 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Features | Potential
XLogP3 0.1
Dates
Modify: 2023-08-15
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|








